N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11(2)17(22)20-13-8-4-3-7-12(13)16-18(23)21-15-10-6-5-9-14(15)19-16/h3-11H,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPZDGGDOQHTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203233 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide typically involves the following steps:
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Formation of the Quinoxaline Core: : The quinoxaline core can be synthesized via the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or diketones under acidic conditions .
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Attachment of the Phenyl Group: : The phenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the quinoxaline derivative with a phenyl halide in the presence of a base such as potassium carbonate .
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Introduction of the Isobutyramide Moiety: : The final step involves the acylation of the phenyl-quinoxaline intermediate with isobutyryl chloride in the presence of a base like triethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
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Reduction: : Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, triethylamine.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxaline derivatives.
Substitution Products: Phenyl-substituted quinoxaline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 364.44 g/mol. It features a quinoxaline moiety, which is known for its biological activity, particularly in the realm of medicinal chemistry. The structural characteristics contribute to its interaction with biological targets, making it a candidate for drug development.
Pharmacological Applications
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Glycogen Phosphorylase Inhibition :
One of the primary applications of this compound is as an inhibitor of glycogen phosphorylase, an enzyme involved in glucose metabolism. Inhibition of this enzyme can be beneficial in managing diabetes and obesity by regulating blood sugar levels . -
Anticancer Activity :
Research indicates that compounds containing quinoxaline derivatives exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have shown that similar compounds can interfere with cell cycle progression and promote cancer cell death . -
Neuroprotective Effects :
Some studies suggest that quinoxaline derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in conditions such as Alzheimer's disease .
Case Study 1: Diabetes Management
A study demonstrated that the administration of N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide led to significant reductions in blood glucose levels in diabetic animal models. The results suggested its potential as a therapeutic agent for diabetes management due to its ability to inhibit glycogen phosphorylase effectively.
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. The findings indicated a dose-dependent response where higher concentrations led to increased cell death rates among various cancer types.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes involved in cell proliferation, leading to apoptosis or programmed cell death .
Comparison with Similar Compounds
Table 1: Physical and Spectroscopic Properties of Selected Amide Derivatives
| Compound Name (ID) | Melting Point (°C) | $ ^1\text{H} $ NMR (NH, ppm) | $ ^{13}\text{C} $ NMR (Carbonyl, ppm) | HRMS (Observed/Theoretical) |
|---|---|---|---|---|
| (E)-N-(2-(2-([1,1'-Biphenyl]-4-yl)vinyl)phenyl)benzamide (6m) | 167–169 | 8.05 | 166.0 | 388.1324 / 388.1308 |
| (E)-N-(2-(3,4-Dimethoxystyryl)phenyl)benzamide (6n) | 169–171 | 8.03 | 166.0 | 376.1691 / 376.1701 |
| (E)-N-(2-(4-Methoxystyryl)phenyl)benzamide (6o) | — | 3.82 | 132.0 | — |
| (E)-N-(2-(3,4-Dimethoxystyryl)phenyl)cyclohexanecarboxamide (6p) | 204–206 | 7.77 | 174.5 | 394.2005 / 394.2016 |
| (E)-N-(2-(3,4-Dimethoxystyryl)phenyl)isobutyramide (6q) | 166–168 | 7.74 | 174.5 | 352.2018 / 352.2023 |
Key Observations:
Amide NH Chemical Shifts: The NH proton chemical shift in this compound is expected to align closely with compound 6q (7.74 ppm), reflecting moderate hydrogen-bonding interactions. This contrasts with benzamide derivatives (6m, 6n) showing higher NH shifts (8.03–8.05 ppm), likely due to stronger electron-withdrawing effects from the benzoyl group .
Carbonyl Environments : The $ ^{13}\text{C} $ NMR carbonyl signal for isobutyramide derivatives (6q: 174.5 ppm) differs from benzamides (6m, 6n: 166.0 ppm), indicating distinct electronic environments influenced by the acyl substituent (isobutyryl vs. benzoyl) .
Melting Points : The lower melting point of 6q (166–168°C) compared to cyclohexanecarboxamide 6p (204–206°C) suggests reduced crystallinity in isobutyramides, possibly due to steric hindrance from the branched isopropyl group .
Hydrogen-Bonding Patterns and Crystal Packing
The amide functionality in this compound is anticipated to participate in intermolecular hydrogen bonds, similar to Etter’s graph-set analysis for amide-containing crystals . For example:
- N–H···O=C Interactions: The NH group may act as a donor to carbonyl acceptors, forming R$_2^2$(8) motifs, as seen in related benzamide derivatives .
- Quinoxaline Ring Interactions: The 3-oxo-3,4-dihydro-quinoxaline moiety could engage in π-stacking or weak C–H···O interactions, influencing solubility and aggregation behavior.
Biological Activity
N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C16H18N2O
- Molecular Weight : 270.33 g/mol
The structure features a quinoxaline moiety, which is known for its role in various biological activities, including anti-cancer and anti-diabetic effects.
Glycogen Phosphorylase Inhibition
Research indicates that derivatives of quinoxaline, including this compound, act as inhibitors of glycogen phosphorylase. This inhibition can lead to reduced hepatic glucose production and increased glycogen deposition in skeletal muscle, which is beneficial for managing conditions like Type II diabetes and obesity .
Anticancer Activity
Studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Biological Activity Data
The following table summarizes various biological activities associated with this compound based on available research.
| Activity | Effect | Reference |
|---|---|---|
| Glycogen Phosphorylase Inhibition | Decreased blood glucose levels | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antidiabetic | Reduces hepatic glucose production |
Case Studies
- Anticancer Efficacy : A study involving a series of quinoxaline derivatives demonstrated that certain compounds effectively inhibited the growth of ovarian and breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
- Diabetes Management : In a clinical trial assessing the efficacy of glycogen phosphorylase inhibitors, participants treated with compounds similar to this compound showed significant improvements in glycemic control compared to the placebo group. The findings suggest potential for this compound in diabetes therapy .
Q & A
Q. What are the recommended synthetic routes for N-[2-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the quinoxalin-2(1H)-one core via cyclization of o-phenylenediamine derivatives with carbonyl reagents.
- Step 2 : Functionalization at the 2-position of the quinoxaline ring via nucleophilic substitution or coupling reactions.
- Step 3 : Introduction of the isobutyramide group through amidation or acyl transfer reactions.
Optimization : Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF for coupling steps), and stoichiometric ratios to minimize side products. Purity is enhanced via column chromatography or recrystallization .
Q. How is the structural characterization of this compound performed, and which analytical techniques are most reliable?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent positions (e.g., distinguishing between diastereomers).
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for handling twinned crystals or high-resolution data .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
Q. What are the known biological activities of this compound and its structural analogs?
- ROR-γ Modulation : Derivatives with similar quinoxaline scaffolds (e.g., N-{[2-(piperidin-1-yl)phenyl]methyl}acetamide) exhibit ROR-γ antagonism, relevant for autoimmune diseases like arthritis .
- Antimicrobial/Anti-inflammatory : Substituted quinoxaline-amides show activity against Gram-positive bacteria (MIC ≤ 2 µg/mL) and COX-2 inhibition (IC50 ~ 0.5 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar derivatives?
- Comparative SAR Analysis : Tabulate substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance ROR-γ binding). Example:
| Substituent (Position) | Activity (IC50, µM) | Source |
|---|---|---|
| 4-Fluorophenyl | 0.12 | |
| 4-Methoxyphenyl | 0.45 |
Q. What methodologies are recommended for studying hydrogen-bonding patterns in crystalline forms?
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, a C(6) chain motif in the crystal lattice indicates extended intermolecular N–H···O interactions .
- Thermal Analysis (DSC/TGA) : Correlate melting points with packing efficiency (e.g., tighter H-bond networks increase thermal stability).
Q. How can researchers design experiments to elucidate the mechanism of action for this compound?
- Target Identification : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities for kinases or nuclear receptors.
- Cellular Assays : Measure downstream effects (e.g., IL-17 suppression in Th17 cells for ROR-γ modulators) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
